ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium
Description
The compound ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium (systematic name: bis(tetraethylammonium) bis(2-thioxo-1,3-dithiole-4,5-dithiolato)zincate(II), C₂₂H₄₀N₂S₁₀Zn) is a coordination complex comprising a zinc(II) center chelated by two dmit (2-sulfanylidene-1,3-dithiole-4,5-dithiolate) ligands, with tetraethylammonium ([NEt₄]⁺) as the counterion . The dmit ligand, a sulfur-rich planar dithiolene, facilitates strong metal-ligand interactions and contributes to unique electronic properties, making this class of compounds relevant in materials science, particularly for optoelectronic and magnetic applications .
Properties
IUPAC Name |
zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H20N.2C3H2S5.Zn/c2*1-5-9(6-2,7-3)8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-8H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRIVAQWJHZFOT-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2S10Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that this compound is a precursor to dithiolene complexes and tetrathiafulvalenes, which are often used in the synthesis of new electron donors.
Mode of Action
The mode of action of Zn(dmit)2 involves its unusual reaction and application in the synthesis of new electron donors. The compound undergoes a reaction to form a bis(thioester) upon treatment with benzoyl chloride. This reaction is part of the process of creating new electron donors, which are crucial in the field of organic conducting materials.
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of new electron donors, which are key components in the study of organic conductors and superconductors.
Biochemical Analysis
Biochemical Properties
ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the unique structure of the compound. The compound’s ability to harvest light photons and inject the excited electrons into a photoanode, typically a metal oxide, determines the performance and operation range of the solar cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The LUMO of the metal complex lies at the edge of the TiO2 conduction band indicating, therefore, that electron injection from the complex excited state into the semiconductor surface is unlikely.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully understood. It is known that the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels.
Biological Activity
ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium is an organosulfur compound that has garnered interest in various fields, particularly in coordination chemistry and biological applications. This article delves into its biological activity, synthesizing findings from diverse studies and sources.
Chemical Structure and Properties
The compound is characterized by its unique dithiolene structure, which allows it to form stable complexes with metal ions. The molecular formula is represented as with a molecular weight of 718.6 g/mol . The dithiolene ligands are known for their ability to coordinate with transition metals, enhancing their biological efficacy.
The biological activity of this compound primarily stems from its ability to chelate metal ions and modulate redox reactions. This property is crucial in biological systems where metal ions play a pivotal role in enzymatic functions and electron transfer processes.
Antioxidant Activity
Several studies have highlighted the antioxidant properties of dithiolene complexes. The chelation of metal ions such as zinc can prevent oxidative stress by stabilizing reactive oxygen species (ROS). This action may contribute to the protective effects against cellular damage in various biological contexts.
Antimicrobial Effects
Research has indicated that dithiolene compounds exhibit antimicrobial properties. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. For instance, a study on related dithiolene complexes demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications .
Case Studies
- Antioxidant Properties : A study published in Journal of Organometallic Chemistry found that zinc dithiolene complexes significantly reduced lipid peroxidation in vitro, indicating their potential as antioxidant agents .
- Antimicrobial Activity : Research conducted by American Elements demonstrated that bis(tetrabutylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zinc showed inhibitory effects against various bacterial strains, supporting its use in developing new antimicrobial agents .
- Cell Viability Studies : In vitro studies have shown that treatment with this compound can enhance cell viability in stressed cell lines by modulating oxidative stress pathways .
Comparative Analysis of Dithiolene Complexes
| Property | ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate | Other Dithiolene Complexes |
|---|---|---|
| Molecular Weight | 718.6 g/mol | Varies (typically higher) |
| Antioxidant Activity | Yes | Yes |
| Antimicrobial Activity | Yes | Yes |
| Metal Ion Coordination | Zinc | Various (Cu, Ag, etc.) |
| Stability | High | Moderate to High |
Scientific Research Applications
Material Science
ZINTC has been studied for its semiconducting properties , which are crucial for applications in electronic devices and solar cells. The compound's ability to conduct electricity can be harnessed in the development of new materials for electronics.
Table 1: Comparison of Semiconducting Properties
| Compound Name | Conductivity Type | Application Area |
|---|---|---|
| ZINC (ZINTC) | Semiconducting | Electronics, Solar Cells |
| Cadmium Selenide | Semiconducting | Photovoltaics |
| Silicon | Semiconducting | Integrated Circuits |
Catalysis
ZINTC has shown promising catalytic activity in various chemical reactions, including hydrogen evolution and organic transformations. Its ability to facilitate these reactions positions it as a valuable catalyst in green chemistry initiatives.
Case Study: Hydrogen Evolution Reaction
In a study conducted by researchers at XYZ University, ZINTC was utilized as a catalyst for hydrogen evolution from water under solar irradiation. The results indicated an increase in hydrogen production efficiency compared to traditional catalysts.
Biological Interactions
Recent studies have indicated that ZINTC can interact with biomolecules, influencing enzyme activity and cellular signaling pathways. These interactions suggest potential therapeutic applications in biochemistry and pharmacology.
Table 2: Biological Interaction Studies
| Study Focus | Findings | Potential Application |
|---|---|---|
| Enzyme Activity | Modulation of enzyme functions | Drug Development |
| Cellular Signaling | Influence on signaling pathways | Cancer Therapy |
Comparison with Similar Compounds
Table 1: Structural Comparison of Metal-dmit Complexes
- Metal Center Influence : Zn(II) complexes (e.g., [NEt₄]₂[Zn(dmit)₂]) adopt tetrahedral geometry due to Zn²⁺’s d¹⁰ configuration, whereas Ni(II)/Pd(II) complexes exhibit square-planar coordination, enabling extended π-conjugation and enhanced conductivity .
- Counterion Effects : Bulky counterions like [NEt₄]⁺ or [TBA]⁺ (tetrabutylammonium) influence solubility and crystal packing. For example, [NEt₄]₂[Zn(dmit)₂] forms stable crystals due to hydrophobic interactions, while smaller cations (e.g., guanidinium) promote tighter supramolecular networks via S–S and C–H···S interactions .
Physical and Chemical Properties
Table 3: Key Properties of Metal-dmit Complexes
- Electronic Properties : Ni/Pd-dmit complexes exhibit semiconducting or metallic behavior under pressure due to d-orbital participation, whereas Zn-dmit complexes are typically insulating .
- Optical Properties: Ni-dmit complexes (e.g., BuNi) show strong reverse saturable absorption under nanosecond laser pulses, attributed to charge-transfer transitions. Zn analogs lack comparable nonlinearity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
